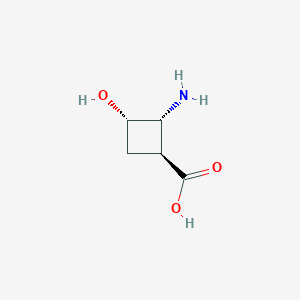![molecular formula C20H27P B14247893 ([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane CAS No. 382602-23-5](/img/structure/B14247893.png)
([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is an organophosphorus compound that features a biphenyl group attached to a phosphane moiety, which is further substituted with two butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane typically involves the reaction of 2-bromobiphenyl with dibutylphosphine under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine . The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: can undergo various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or in the presence of a Lewis acid catalyst.
Coordination: Transition metal complexes can be formed using metals like , , or under mild conditions.
Major Products
Oxidation: The major product is typically the corresponding .
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be obtained.
Coordination: Metal-phosphane complexes are the primary products.
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in such as the and .
Materials Science: The compound can be used in the synthesis of and .
Biological Studies: While not extensively studied, its derivatives could be explored for potential and .
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphane moiety coordinates to a metal center, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination can enhance the reactivity and selectivity of the metal catalyst, leading to more efficient chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Dibutylphosphine: Similar in structure but lacks the biphenyl group.
Biphenylphosphine: Contains the biphenyl group but with different alkyl substituents.
Uniqueness
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is unique due to the combination of the biphenyl group and the dibutylphosphane moiety. This structure provides a balance of steric and electronic properties that can enhance its performance as a ligand in various catalytic processes.
Eigenschaften
CAS-Nummer |
382602-23-5 |
|---|---|
Molekularformel |
C20H27P |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
dibutyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C20H27P/c1-3-5-16-21(17-6-4-2)20-15-11-10-14-19(20)18-12-8-7-9-13-18/h7-15H,3-6,16-17H2,1-2H3 |
InChI-Schlüssel |
YVTUCBGIPBMQIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)C1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
